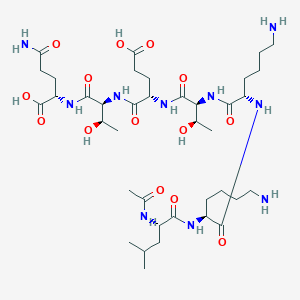
92915-80-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of the OVA sequence (323-336) involves several synthetic routes and reaction conditions. The synthesis typically starts with the protection and substitution reactions of a precursor compound to obtain an intermediate compound. This intermediate then undergoes a ring-closing reaction to form another intermediate, which is further subjected to amino protection and a Michael addition reaction to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
The OVA sequence (323-336) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized peptides, while reduction reactions may produce reduced peptides .
Wissenschaftliche Forschungsanwendungen
The OVA sequence (323-336) has numerous scientific research applications. In chemistry, it is used to study peptide synthesis and modification. In biology, it is employed to enhance the immunogenicity of cytotoxic T lymphocyte epitopes, making it useful in vaccine development and immunotherapy research . In medicine, it is used to investigate immune responses and develop new therapeutic strategies for diseases involving the immune system. In industry, it is utilized in the production of peptide-based products and as a research tool in various biochemical assays .
Wirkmechanismus
The mechanism of action of the OVA sequence (323-336) involves its role as a homologous helper T lymphocyte peptide. It enhances the immunogenicity of cytotoxic T lymphocyte epitopes by promoting the activation and proliferation of helper T lymphocytes. These activated helper T lymphocytes then assist in the activation of cytotoxic T lymphocytes, leading to a more robust immune response. The molecular targets and pathways involved include the major histocompatibility complex class II molecules and the T cell receptor signaling pathway.
Vergleich Mit ähnlichen Verbindungen
The OVA sequence (323-336) can be compared with other similar compounds, such as other helper T lymphocyte peptides and cytotoxic T lymphocyte epitopes. Similar compounds include the OVA sequence (257-264) and the OVA sequence (273-288). The uniqueness of the OVA sequence (323-336) lies in its specific amino acid sequence, which provides distinct immunogenic properties and makes it particularly effective in enhancing the immunogenicity of cytotoxic T lymphocyte epitopes .
Eigenschaften
CAS-Nummer |
92915-80-5 |
|---|---|
Molekularformel |
C₆₃H₁₀₀N₂₀O₂₂ |
Molekulargewicht |
1489.59 |
Sequenz |
One Letter Code: ISQAVHAAHAEINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






